molecular formula C12H12N2O4 B8139838 1-Methyl-4-(4-nitrophenyl)piperidine-2,6-dione

1-Methyl-4-(4-nitrophenyl)piperidine-2,6-dione

Cat. No.: B8139838
M. Wt: 248.23 g/mol
InChI Key: WWOQSQKGPCFMNO-UHFFFAOYSA-N
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Description

1-Methyl-4-(4-nitrophenyl)piperidine-2,6-dione is a chemical compound with the molecular formula C12H12N2O4 and a molecular weight of 248.23 g/mol This compound is characterized by a piperidine ring substituted with a methyl group at the 1-position and a nitrophenyl group at the 4-position

Preparation Methods

The synthesis of 1-Methyl-4-(4-nitrophenyl)piperidine-2,6-dione typically involves several steps. One common method includes the nitration of a piperidine derivative followed by cyclization. The reaction conditions often involve the use of strong acids and controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods may involve scalable and green processes to minimize environmental impact and improve efficiency .

Chemical Reactions Analysis

1-Methyl-4-(4-nitrophenyl)piperidine-2,6-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted piperidine and phenyl derivatives.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(4-nitrophenyl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form amino derivatives, which may interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to therapeutic effects such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

1-Methyl-4-(4-nitrophenyl)piperidine-2,6-dione can be compared with similar compounds such as 1-Methyl-4-(4-nitrophenyl)piperazine . While both compounds contain a nitrophenyl group, the piperidine ring in the former provides different steric and electronic properties compared to the piperazine ring in the latter. This difference in structure can lead to variations in their chemical reactivity and biological activities .

Similar compounds include:

These compounds share structural similarities but differ in their ring systems, which can influence their overall properties and applications.

Properties

IUPAC Name

1-methyl-4-(4-nitrophenyl)piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-13-11(15)6-9(7-12(13)16)8-2-4-10(5-3-8)14(17)18/h2-5,9H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOQSQKGPCFMNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(CC1=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 399 mg (1.70 mmol) of 4-(4-nitro-phenyl)-dihydro-pyran-2,6-dione (as prepared in Example 2, step (b)) in THF (8 mL) was treated with 1.10 mL (2.21 mmol) of 2.0 M methylamine in THF. The mixture was stirred at RT for 45 min, concentrated in vacuo, taken up in 1 N aqueous HCl (10 mL), and extracted with EtOAc (2×20 mL). The combined organic layers were dried (MgSO4) and concentrated in vacuo. The residue was taken up in acetic anhydride (7 mL), treated with triethylamine (1 mL) and heated to 80° C. for 1 h. The solvents were removed in vacuo. The residue was taken up in EtOAc (20 mL) and washed successively with 1 N aqueous HCl, saturated aqueous NaHCO3, and water (1×10 mL each). The organic layer was dried (MgSO4) and concentrated in vacuo. Silica gel chromatography of the residue with 25-50% EtOAc-hexane afforded 348 mg (83%) of the title compound as an off-white solid: 1H-NMR (CDCl3; 400 MHz): δ 8.25 (d, 2H, J=8.8 Hz), 7.40 (d, 2H, J=8.8 Hz), 3.56-3.45 (m, 1H), 3.21 (s, 3H), 3.10-3.01 (m, 2H), 2.88-2.77 (m, 2H).
Quantity
399 mg
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
83%

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